N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide
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Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dioxin ring: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the 2,3-dihydrobenzo[b][1,4]dioxin core.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using furan-2-carboxylic acid as the starting material.
Formation of the oxalamide linkage: The final step involves the coupling of the dioxin and furan intermediates with oxalyl chloride, followed by amide formation under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioamides.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its ability to form stable complexes with metals and other organic molecules makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxalamide moiety can form hydrogen bonds with active site residues, while the dioxin and furan rings can engage in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)propyl)oxalamide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)oxalamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and interactions with molecular targets.
Uniqueness
The presence of both a dioxin and a furan ring in N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-18(23,10-13-3-2-6-24-13)11-19-16(21)17(22)20-12-4-5-14-15(9-12)26-8-7-25-14/h2-6,9,23H,7-8,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPDALNSFHFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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